molecular formula C9H15N B179227 1-(But-3-yn-1-yl)piperidine CAS No. 14256-74-7

1-(But-3-yn-1-yl)piperidine

Cat. No.: B179227
CAS No.: 14256-74-7
M. Wt: 137.22 g/mol
InChI Key: QUZHDOSFNAEDGG-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)piperidine is an organic compound with the molecular formula C₉H₁₅N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a but-3-yn-1-yl group attached to the nitrogen atom of the piperidine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

1-(But-3-yn-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Safety and Hazards

1-(But-3-yn-1-yl)piperidine is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)piperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with 3-butyne-1-bromide under basic conditions. The reaction typically proceeds as follows:

    Reagents: Piperidine, 3-butyne-1-bromide, and a base such as potassium carbonate.

    Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Comparison with Similar Compounds

1-(But-3-yn-1-yl)piperidine can be compared with other piperidine derivatives:

    1-(But-2-yn-1-yl)piperidine: Similar structure but with a different position of the triple bond, leading to different reactivity and applications.

    1-(But-3-en-1-yl)piperidine:

    1-(Butyl)piperidine: Saturated derivative with different reactivity and applications compared to the unsaturated this compound.

Properties

IUPAC Name

1-but-3-ynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-3-7-10-8-5-4-6-9-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZHDOSFNAEDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522871
Record name 1-(But-3-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14256-74-7
Record name 1-(But-3-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of toluene-4-sulfonic acid but-3-ynyl ester (45.0 g) and piperidine (40 mL) in ethanol (70 mL) was treated with a solution of potassium carbonate (27.8 g) in water (70 mL). The mixture was heated to 80° C. for 2 h, cooled to RT, and extracted with DCM (3×100 mL). The combined organic phases were dried (magnesium sulfate), and evaporated. Distillation of the residue (110° C., 30 mm Hg) gave the title compound as a colorless oil (17.3 g).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
40 mL
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reactant
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Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of piperidine (T1, 2.90 g, 34.0 mmol), potassium carbonate (3.00 g, 21.7 mmol), and 4-bromobut-1-yne (5.00 g, 37.6 mmol) in anhydrous acetonitrile (60 mL) was heated to 80° C. under nitrogen for 20 h. After this time, the reaction mixture was cooled to room temperature and diluted with water (50 mL). The resulting mixture was extracted with ethyl acetate (3×50 mL). The combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford compound T2 as light brown oil (1.89 g, 40%): MS (M+H) 138.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
40%

Synthesis routes and methods III

Procedure details

A solution of piperidine (2.9 g, 33.8 mmol), 4-bromobut-1-yne (5 g, 37.6 mmol) and K2CO3 (3 g, 2.2 mmol) in CH3CN was stirred at 80° C. for 2 h. After it was cooled to room temperature, the solution was diluted with H2O and extracted with ethyl acetate (3×200 mL). Then the combined organic layers were dried over Na2SO4 and concentrated to give 2 g of the crude product, which was directly used for the next step without further purification. MS (ESI): 138 (MH+).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(but-3-yn-1-yl)piperidine in the synthesis of (±)-decinine?

A: this compound serves as a crucial building block in the total synthesis of (±)-decinine []. It undergoes a gold-catalyzed annulation reaction with another fragment to form lasubine II, an intermediate compound in the multi-step synthesis. This reaction is notable for its efficiency and ability to form the desired ring structure present in both lasubine II and the final target molecule, (±)-decinine.

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